(2R,6R)-2,6-Dimethylpiperazine dihydrochloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

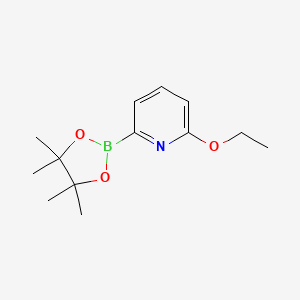

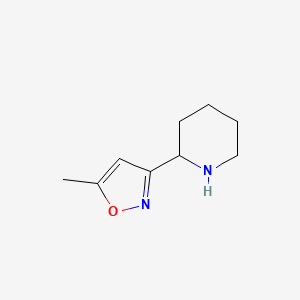

“(2R,6R)-2,6-Dimethylpiperazine dihydrochloride” is a chemical compound with the CAS Number: 2126143-54-0 . It has a molecular weight of 201.14 and its IUPAC name is (2R,6R)-1,2,6-trimethylpiperazine dihydrochloride . It is a solid at room temperature .

Synthesis Analysis

The synthesis of (2R,6R)-hydroxynorketamine (HNK) includes the preparation of ®-norketamine via chiral resolution from racemic norketamine via a chiral resolution with L-pyroglutamic acid .Molecular Structure Analysis

The InChI code for this compound is 1S/C7H16N2.2ClH/c1-6-4-8-5-7(2)9(6)3;;/h6-8H,4-5H2,1-3H3;2*1H/t6-,7-;;/m1…/s1 . The molecular formula is C7H18Cl2N2 .Chemical Reactions Analysis

While specific chemical reactions involving “(2R,6R)-2,6-Dimethylpiperazine dihydrochloride” are not mentioned in the search results, it is known that (2R,6R)-hydroxynorketamine (HNK) enhances excitatory synaptic transmission in the hippocampus through a concentration-dependent, NMDAR-independent, and synapse-selective increase in glutamate release probability .Physical And Chemical Properties Analysis

“(2R,6R)-2,6-Dimethylpiperazine dihydrochloride” is a solid at room temperature . It has a molecular weight of 201.14 and its molecular formula is C7H18Cl2N2 .科学的研究の応用

Antidepressant Effects

“(2R,6R)-2,6-Dimethylpiperazine dihydrochloride” is thought to exert its antidepressant-like effects by potentiating α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid receptor (AMPAR)-mediated synaptic transmission . It retains the rapid and sustained antidepressant-like actions of ketamine, but is spared its dissociative-like properties .

Enhancement of Excitatory Synaptic Transmission

“(2R,6R)-2,6-Dimethylpiperazine dihydrochloride” enhances excitatory synaptic transmission in the hippocampus through a concentration-dependent, NMDAR-independent, and synapse-selective increase in glutamate release probability with no direct actions on AMPAR function .

Memory Function

“(2R,6R)-2,6-Dimethylpiperazine dihydrochloride” has been found to differentially affect memory as a function of dosing frequency . While drug exposure did not influence working memory performance, thrice-weekly ketamine and daily “(2R,6R)-2,6-Dimethylpiperazine dihydrochloride” led to explicit memory impairment in novel object recognition independent of sex or age of exposure .

Cognitive Function

“(2R,6R)-2,6-Dimethylpiperazine dihydrochloride” may improve cognitive function through a persistent potentiation of the hippocampal activity or other metaplastic processes that enhance the efficacy of synaptic transmission .

Behavioral Activity

“(2R,6R)-2,6-Dimethylpiperazine dihydrochloride” has been implicated in mediating the behavioral activity of ketamine and its non-dissociate metabolite .

Treatment of Major Depressive Disorder

A single subanesthetic infusion of ketamine can rapidly alleviate symptoms of treatment-resistant major depression. “(2R,6R)-2,6-Dimethylpiperazine dihydrochloride” is thought to exert similar effects .

作用機序

Target of Action

The primary target of (2R,6R)-2,6-Dimethylpiperazine dihydrochloride, also known as (2R,6R)-hydroxynorketamine (HNK), is the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid receptor (AMPAR) in the brain . AMPARs are ionotropic transmembrane receptors for glutamate that mediate fast synaptic transmission in the central nervous system .

Mode of Action

(2R,6R)-HNK enhances excitatory synaptic transmission in the hippocampus through a concentration-dependent, NMDA receptor-independent, and synapse-selective increase in glutamate release probability . This compound is thought to exert its antidepressant-like effects by potentiating AMPAR-mediated synaptic transmission .

Biochemical Pathways

Treatment with (2R,6R)-HNK significantly changes 49 metabolites and associated pathways implicated in fundamental mitochondrial functions such as the TCA cycle, branched-chain amino acid biosynthetic pathway, glycoxylate metabolic pathway, and fatty acid β-oxidation . These differentially expressed proteins mainly participate in cellular processes, biological regulation processes, biological metabolism processes, and stress reaction processes . They are involved in long-term potentiation, G13 pathway, platelet activation pathway, and MAPK signaling pathway .

Pharmacokinetics

A Phase 1 study conducted in healthy volunteers utilized a slow-infusion intravenous (IV) route of administration for (2R,6R)-HNK . Standard safety, pharmacokinetics (PK), and qEEG monitoring were evaluated at all dose levels . The single ascending dose (SAD) doses ranged from 0.1 mg/kg to 4.0 mg/kg, and the multiple ascending dose (MAD) doses ranged from 1.0 mg/kg to 2.0 mg/kg .

Result of Action

(2R,6R)-HNK produces rapid and sustained antidepressant-like effects in animal models without ketamine-like side effects . It has been linked to sudden stress sensitivity, stress resistance, neurotransmitter, and metabolic pathways . It also has differential effects on explicit and implicit memory, possibly reflecting the unique mechanisms by which it alters the functional integrity of neural circuits that subserve these distinct cognitive domains .

Action Environment

The action of (2R,6R)-HNK is influenced by environmental factors such as the frequency or chronicity of treatment . For instance, daily (2R,6R)-HNK impaired implicit memory in the passive-avoidance task whereas thrice-weekly (2R,6R)-HNK tended to improve it . This suggests that dosing frequency is important in establishing the cognitive effects of repeated ketamine exposure .

Safety and Hazards

特性

IUPAC Name |

(2R,6R)-2,6-dimethylpiperazine;dihydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14N2.2ClH/c1-5-3-7-4-6(2)8-5;;/h5-8H,3-4H2,1-2H3;2*1H/t5-,6-;;/m1../s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SFOYHYMXNYOPAI-BNTLRKBRSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CNCC(N1)C.Cl.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CNC[C@H](N1)C.Cl.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H16Cl2N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.11 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![8-Iodo-[1,2,4]triazolo[1,5-a]pyridin-2-amine](/img/structure/B596163.png)

![Methyl 3-hydroxythieno[2,3-c]pyridine-2-carboxylate](/img/structure/B596171.png)

![Rac-(1S,2R,3S,4R)-3-[(tert-butoxycarbonyl)amino]bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B596173.png)